Cinepazide Potentiates Adenosine/cAMP Vasodilation, While Cinnarizine Antagonizes It
Cinepazide uniquely potentiates the vasodilatory effects of adenosine and cyclic AMP (cAMP). In an in vivo canine model, intravenous cinepazide (30 mg/kg) enhanced the vertebral vasodilator response to intravertebral adenosine and cAMP. Conversely, cinnarizine (3 mg/kg, i.v.), a close structural and therapeutic analog, reduced these same vasodilator effects [1]. This demonstrates a pharmacodynamic opposition, not merely a potency difference, establishing cinepazide as a positive modulator of purinergic signaling.
| Evidence Dimension | Modulation of Adenosine/cAMP-induced Vertebral Vasodilation |
|---|---|
| Target Compound Data | Cinepazide (30 mg/kg, i.v.): Potentiated vasodilation |
| Comparator Or Baseline | Cinnarizine (3 mg/kg, i.v.): Reduced vasodilation |
| Quantified Difference | Qualitative opposite effect (Potentiation vs. Reduction) |
| Conditions | Anesthetized dogs; response to intravertebral adenosine and cyclic AMP [1]. |
Why This Matters
This mechanistic divergence dictates that cinepazide cannot be interchanged with cinnarizine in models or applications sensitive to adenosine tone or cAMP signaling.
- [1] Akashi, A., et al. [Cardiovascular pharmacology of cinepazide, a new cerebral vasodilator (author's transl)]. Nihon Yakurigaku Zasshi. 1979 Jul;75(5):507-16. Japanese. PMID: 540882. DOI: 10.1254/fpj.75.507 View Source
